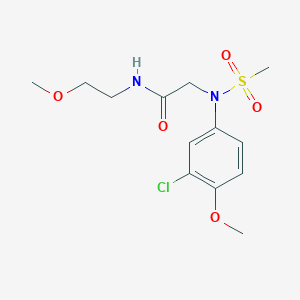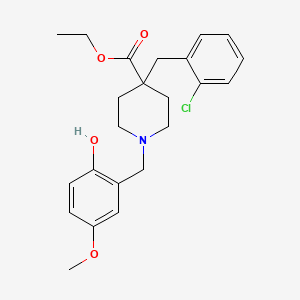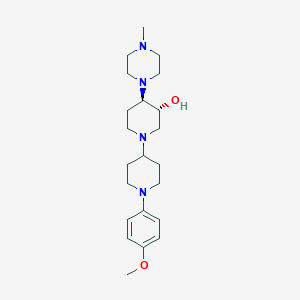![molecular formula C14H15NO4 B5228115 1-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5228115.png)
1-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2,5-pyrrolidinedione, also known as methylene blue, is a synthetic compound that has been used in various scientific research applications. It is a heterocyclic aromatic chemical compound that has been used as a redox indicator, a dye, and a medication for various medical conditions. The purpose of
Mécanisme D'action
The mechanism of action of 1-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2,5-pyrrolidinedione blue involves its ability to act as a redox agent. It is able to donate electrons to oxidized molecules and accept electrons from reduced molecules. This ability allows it to act as an electron carrier in the electron transport chain, which is involved in the production of ATP in the mitochondria.
Biochemical and Physiological Effects
Methylene blue has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of the electron transport chain, which leads to an increase in ATP production. It has also been shown to increase the production of nitric oxide, which is involved in vasodilation and the regulation of blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
Methylene blue has several advantages and limitations for lab experiments. Its ability to act as a redox agent makes it useful in studies involving the electron transport chain and ATP production. It is also relatively inexpensive and widely available. However, its use can be limited by its potential toxicity and the need for careful dosing.
Orientations Futures
There are several future directions for the use of 1-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2,5-pyrrolidinedione blue in scientific research. It has been suggested that it may have potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. It may also have potential as a treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it may have potential as a diagnostic tool for various medical conditions, including cancer and Alzheimer's disease.
Conclusion
In conclusion, 1-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2,5-pyrrolidinedione blue is a synthetic compound that has been used in various scientific research applications. Its ability to act as a redox agent makes it useful in studies involving the electron transport chain and ATP production. It has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Méthodes De Synthèse
The synthesis of 1-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2,5-pyrrolidinedione blue involves the reaction of N,N-dimethylaniline with sodium nitrite to form N,N-dimethylnitrosamine. This is then reacted with zinc chloride to form the intermediate compound, which is then reacted with 2,3-dihydro-1,4-benzodioxin-2-ylmagnesium bromide to form 1-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2,5-pyrrolidinedione blue.
Applications De Recherche Scientifique
Methylene blue has been used in various scientific research applications, including as a redox indicator, a dye, and a medication for various medical conditions. It has been used in the treatment of methemoglobinemia, a condition in which the blood is unable to transport oxygen due to the presence of methemoglobin. It has also been used in the treatment of malaria and as a diagnostic tool for Alzheimer's disease.
Propriétés
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-9(15-13(16)6-7-14(15)17)12-8-18-10-4-2-3-5-11(10)19-12/h2-5,9,12H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIHVJMIDLYLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC2=CC=CC=C2O1)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B5228036.png)




![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-methylpyridinium bromide](/img/structure/B5228085.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5228091.png)


![6-[(2-anilino-2-oxoethyl)thio]-5-cyano-2-methyl-4-(5-methyl-2-furyl)-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5228122.png)
![2-nitro-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5228128.png)
![1-(2-hydroxy-4a,6a-dimethyl-1,2,3,4,4a,4b,5,6,6a,7,8,9,10,10a,11,11a,11b,12-octadecahydro-6bH-indeno[2,1-a]phenanthren-6b-yl)ethanone](/img/structure/B5228131.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}quinoline](/img/structure/B5228143.png)
![4-(5-{[6-(3-hexadecyl-2,5-dioxo-1-pyrrolidinyl)-1-oxo-2,3-dihydro-1H-inden-2-yl]thio}-1H-tetrazol-1-yl)benzamide](/img/structure/B5228150.png)